

# Verducatib In Vitro Assay Protocols for DPP1 Inhibition: Application Notes

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## Compound of Interest

Compound Name: Verducatib

Cat. No.: B15579060

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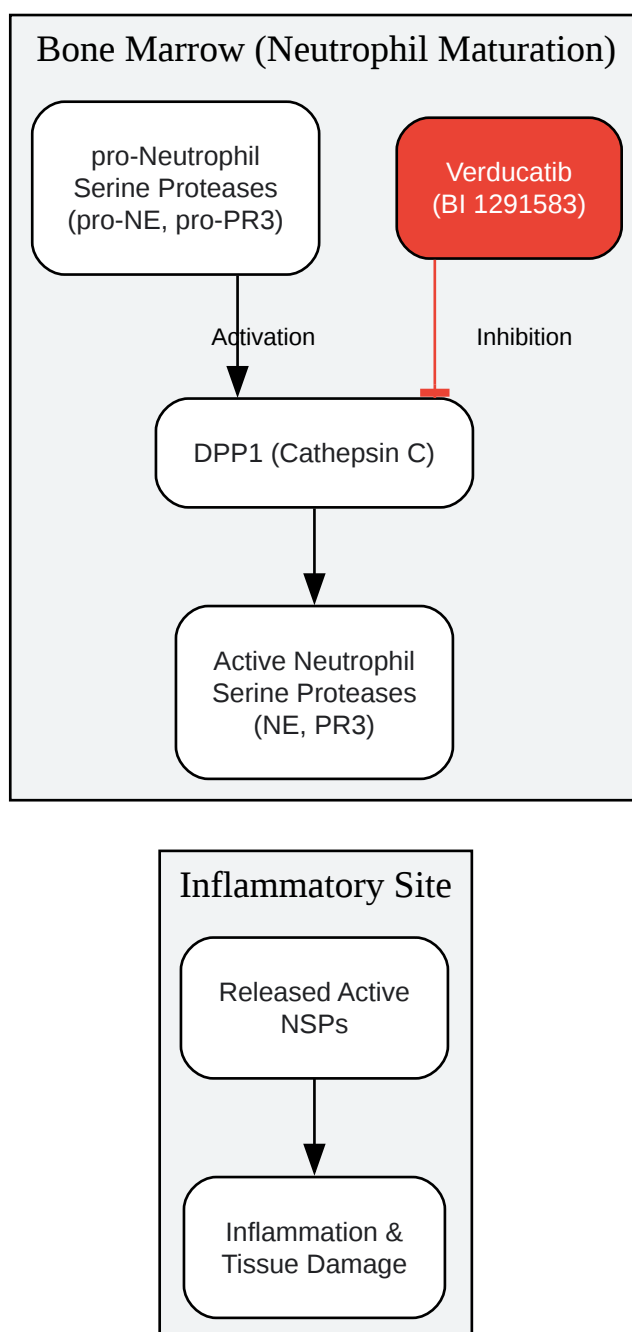
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## Introduction

**Verducatib** (BI 1291583) is a potent and selective inhibitor of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C. DPP1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.<sup>[1]</sup> By inhibiting DPP1, **verducatib** effectively blocks the activation of these NSPs, which are key mediators of inflammation and tissue damage in various respiratory diseases, including bronchiectasis.<sup>[1][2]</sup> These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **verducatib** against DPP1.

## Mechanism of Action

**Verducatib** binds to human DPP1 in a covalent, yet reversible manner. This interaction selectively and completely inhibits the enzymatic activity of DPP1.<sup>[1]</sup> The inhibition of DPP1 prevents the proteolytic processing of pro-NSPs into their active forms within the bone marrow during neutrophil development.<sup>[1]</sup> This upstream mechanism of action leads to a reduction in the overall burden of active NSPs in circulating neutrophils.



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**Figure 1:** Mechanism of Action of **Verducatib**.

## Quantitative Data Summary

The inhibitory potency of **verducatib** has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized in the table below.

Assay Type	Target	Cell Line	Substrate	Verducatib (BI 1291583) IC50	Reference
Enzymatic Assay	Recombinant Human DPP1 (Cathepsin C)	-	H-Gly-Arg-AMC	0.9 nM	<a href="#">[1]</a> <a href="#">[3]</a>
Cell-Based Assay	Neutrophil Elastase (NE) Activation	U937	Fluorescent NE substrate	0.7 nM	<a href="#">[1]</a> <a href="#">[4]</a>

Table 1: Summary of **Verducatib** In Vitro Potency

## Experimental Protocols

### DPP1 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro potency of **verducatib** against recombinant human DPP1.

#### Principle:

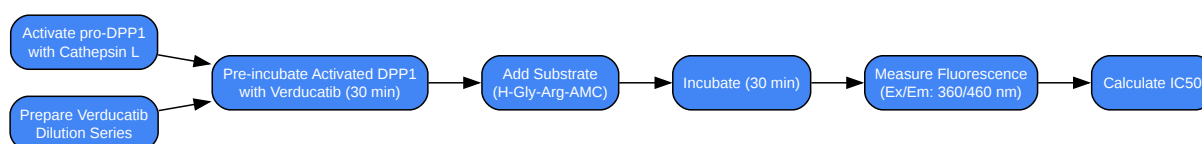
The assay measures the cleavage of a fluorogenic substrate, H-Gly-Arg-AMC, by activated DPP1. The release of the fluorescent aminomethylcoumarin (AMC) group is monitored over time. The presence of an inhibitor, such as **verducatib**, will decrease the rate of AMC release, and the extent of inhibition is used to determine the IC50 value.

#### Materials:

- Recombinant human pro-DPP1 (pro-Cathepsin C)
- Recombinant human Cathepsin L (for activation)
- DPP1 Substrate: H-Gly-Arg-AMC
- **Verducatib** (BI 1291583)

- Assay Buffer: 25 mM MES or Piperazine, pH 5.0-6.0, 50 mM NaCl, 5 mM DTT, 0.01% (v/v) Triton X-100[5][6]
- Activation Buffer: 25 mM MES, 5 mM DTT, pH 6.0
- DMSO
- Black 384-well microplates
- Fluorescence plate reader

Workflow:



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**Figure 2:** Workflow for the DPP1 Enzymatic Inhibition Assay.

Procedure:

- Activation of pro-DPP1:
  - Dilute recombinant human pro-DPP1 and recombinant human Cathepsin L in Activation Buffer. A suggested ratio is 10:1 (e.g., 2 ng/μL pro-DPP1 and 0.4 ng/μL Cathepsin L).[6]
  - Incubate the mixture at 25°C for 60 minutes.[6]
- Preparation of **Verducatib** Dilutions:
  - Prepare a stock solution of **verducatib** in DMSO.
  - Perform a serial dilution of **verducatib** in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 10-point, half-log dilutions starting from 1 μM).

[5]

- Assay Plate Setup (in a 384-well plate):
  - Add the diluted, activated DPP1 enzyme to each well (except for blank controls). A final concentration of approximately 96.4 pM has been reported.[5]
  - Add the **verducatib** dilutions to the appropriate wells.
  - For control wells, add Assay Buffer with the same final concentration of DMSO as the **verducatib** wells.
  - Pre-incubate the plate at room temperature for 30 minutes.[5]
- Reaction Initiation and Measurement:
  - Add the DPP1 substrate (H-Gly-Arg-AMC) to all wells to a final concentration of 50  $\mu$ M to initiate the reaction.[5]
  - Incubate the plate at 25°C for 60 minutes, protected from light.[6]
  - Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[6]

#### Data Analysis:

- Subtract the background fluorescence (wells without enzyme) from all other readings.
- Calculate the percentage of inhibition for each **verducatib** concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percentage of inhibition against the logarithm of the **verducatib** concentration.
- Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[5]

## Cell-Based Inhibition of Neutrophil Elastase (NE) Activation Assay

This protocol describes a method to assess the ability of **verducatib** to inhibit the production of active neutrophil elastase in a human myeloid cell line.

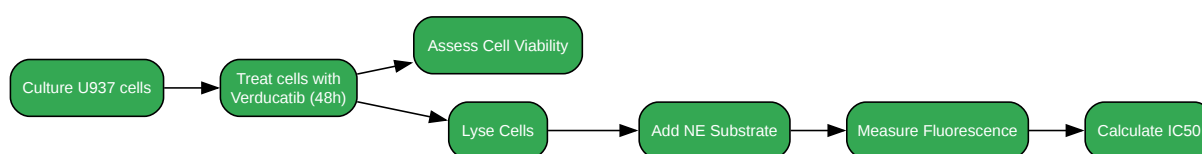
#### Principle:

The human myeloid cell line U937 constitutively expresses and processes pro-neutrophil elastase (pro-NE) into its active form via DPP1. By treating these cells with **verducatib**, the inhibition of intracellular DPP1 can be quantified by measuring the subsequent reduction in active NE.<sup>[1]</sup>

#### Materials:

- U937 human myeloid cell line
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **Verducatib** (BI 1291583)
- Fluorescent Neutrophil Elastase Substrate (e.g., MeOSuc-AAPV-AMC)
- Cell lysis buffer
- 96-well cell culture plates
- Fluorescence plate reader
- Cell viability assay kit (e.g., CellTiter-Glo®)

#### Workflow:



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**Figure 3:** Workflow for the Cell-Based NE Activation Assay.

Procedure:

- Cell Culture and Plating:
  - Culture U937 cells in appropriate medium and conditions.
  - Seed the cells into a 96-well plate at a suitable density.
- Treatment with **Verducatib**:
  - Prepare a serial dilution of **verducatib** in cell culture medium.
  - Add the **verducatib** dilutions to the cells and incubate for 48 hours.<sup>[7]</sup> Include a vehicle control (DMSO).
- Cell Viability Assessment:
  - In a parallel plate, assess the cytotoxicity of **verducatib** at the tested concentrations using a standard cell viability assay to ensure that the observed effects are not due to cell death.<sup>[7]</sup>
- Measurement of Neutrophil Elastase Activity:
  - After the 48-hour incubation, lyse the cells.
  - Add a fluorescent NE substrate to the cell lysates.
  - Incubate to allow for substrate cleavage.
  - Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

Data Analysis:

- Normalize the fluorescence readings to the number of viable cells (if necessary, based on viability data).

- Calculate the percentage of inhibition of NE activity for each **verducatib** concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **verducatib** concentration.
- Determine the IC50 value using a four-parameter logistic curve fit.

## Conclusion

The provided protocols offer robust and reproducible methods for characterizing the in vitro inhibitory activity of **verducatib** against DPP1. The enzymatic assay allows for direct assessment of the compound's potency on the purified enzyme, while the cell-based assay provides insights into its activity in a more physiologically relevant context by measuring the inhibition of a downstream target, neutrophil elastase. These assays are essential tools for the preclinical evaluation and development of DPP1 inhibitors.

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